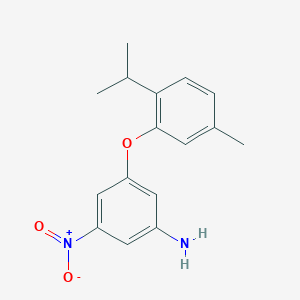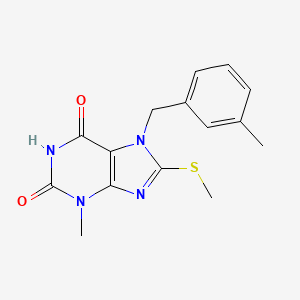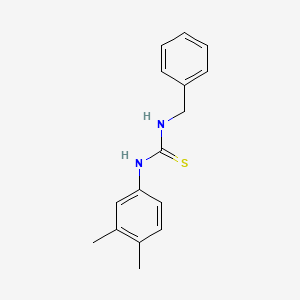
N-benzyl-N'-(3,4-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-(3,4-dimethylphenyl)thiourea, also known as DMPTU, is a thiourea derivative that has gained attention in scientific research due to its various biological and pharmacological properties. DMPTU has been synthesized using different methods, and its mechanism of action has been studied in depth. The purpose of
Wirkmechanismus
N-benzyl-N'-(3,4-dimethylphenyl)thiourea exerts its biological and pharmacological effects by modulating different signaling pathways. It has been reported to inhibit the activity of the protein kinase C (PKC) and the nuclear factor kappa B (NF-κB), which are involved in cell proliferation, inflammation, and apoptosis. N-benzyl-N'-(3,4-dimethylphenyl)thiourea has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK), which is a key regulator of energy metabolism. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been reported to modulate the activity of ion channels, such as TRPM8 and Kv1.3, by interacting with their specific binding sites.
Biochemical and Physiological Effects:
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. N-benzyl-N'-(3,4-dimethylphenyl)thiourea has also been shown to inhibit the replication of different viruses, such as influenza A virus, human immunodeficiency virus (HIV), and hepatitis B virus (HBV). Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has several advantages for lab experiments. It is readily available and can be synthesized using different methods. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to exhibit various biological and pharmacological properties, which make it a promising candidate for drug development. However, N-benzyl-N'-(3,4-dimethylphenyl)thiourea also has some limitations for lab experiments. It has been reported to have low solubility in water, which can affect its bioavailability and toxicity. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to exhibit some cytotoxicity towards normal cells at high concentrations.
Zukünftige Richtungen
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has several potential future directions for scientific research. One of the future directions is to investigate its potential as a therapeutic agent for different diseases, such as cancer, viral infections, and inflammation. Another future direction is to study its interaction with different ion channels and to develop specific modulators that can target these channels. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea can be used as a lead compound for drug development, and its structure can be modified to improve its pharmacological properties, such as solubility, bioavailability, and selectivity.
Synthesemethoden
N-benzyl-N'-(3,4-dimethylphenyl)thiourea can be synthesized using different methods, including the reaction of benzyl isothiocyanate with 3,4-dimethylaniline in the presence of a base, such as potassium hydroxide. Another method involves the reaction of benzyl chloride with potassium thiocyanate, followed by the reaction of the resulting benzyl thiocyanate with 3,4-dimethylaniline. The purity and yield of N-benzyl-N'-(3,4-dimethylphenyl)thiourea can be improved by recrystallization from suitable solvents, such as ethanol.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. N-benzyl-N'-(3,4-dimethylphenyl)thiourea has also been reported to have anti-inflammatory, antioxidant, and neuroprotective effects. Moreover, N-benzyl-N'-(3,4-dimethylphenyl)thiourea has been shown to modulate ion channels, such as the transient receptor potential melastatin 8 (TRPM8) and the voltage-gated potassium channel Kv1.3, which are involved in various physiological processes.
Eigenschaften
IUPAC Name |
1-benzyl-3-(3,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-8-9-15(10-13(12)2)18-16(19)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKQHQCUQOALQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194122 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-(3,4-dimethylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


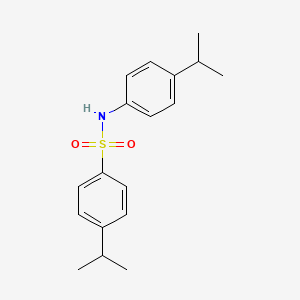

![2-({3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5704860.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylacetamide](/img/structure/B5704864.png)
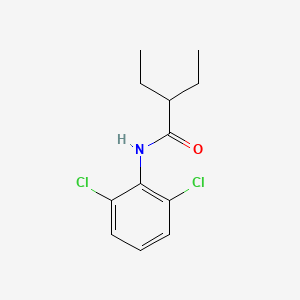
![N-{4-[(4-acetylbenzyl)oxy]phenyl}acetamide](/img/structure/B5704872.png)

![(3-bromo-4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5704883.png)
![1-(2-furoyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5704887.png)
